7-Bromo-6-methoxyisoindolin-1-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-bromo-6-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUBNXMGJUOTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC2=O)C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226879-79-3 | |
| Record name | 7-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-6-methoxyisoindolin-1-one CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Bromo-6-methoxyisoindolin-1-one, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, a plausible synthetic pathway, its physicochemical properties, and its anticipated biological significance based on the activities of structurally related isoindolinone derivatives.
Core Chemical Identity
-
Systematic Name: this compound
-
CAS Number: 1226879-79-3[1]
-
Molecular Formula: C₉H₈BrNO₂[1]
-
Molecular Weight: 242.07 g/mol [1]
Chemical Structure
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol and Rationale
-
Starting Material Selection: A plausible starting material would be a commercially available substituted toluene or benzoic acid derivative that contains the desired methoxy and bromo groups in the correct orientation, or precursors that can be readily converted to these functionalities.
-
Side-Chain Functionalization: If starting with a substituted toluene, the methyl group can be functionalized. A common and effective method is radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This selectively brominates the benzylic position, which is a key step for the subsequent cyclization.
-
Cyclization: The resulting benzylic bromide can then be treated with ammonia or a protected form of ammonia. This will proceed via a nucleophilic substitution to form the amine, which will then undergo an intramolecular cyclization with the ester or carboxylic acid group to form the lactam ring of the isoindolinone core.
This proposed synthesis is based on well-established reactions and provides a high degree of control over the final product's structure.
Physicochemical Properties
Specific, experimentally determined physicochemical data for this compound is limited. However, we can infer its likely properties based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Rationale/Comparison |
| Melting Point | Likely a solid at room temperature with a defined melting point. | Isoindolinone derivatives are generally crystalline solids. For example, 7-Bromo-1-hydroxyisoquinoline has a melting point of 245.5-251.5 °C.[2] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | The presence of the aromatic ring and the bromo substituent contribute to its lipophilicity. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar isoindolinone compounds. |
Potential Biological Activities and Applications
The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. [3][4]Derivatives of isoindolinone have demonstrated a wide range of pharmacological activities, suggesting that this compound could be a valuable lead compound or intermediate in drug discovery.
Anticancer Activity
Many isoindolinone derivatives have shown potent anticancer properties. [4]For instance, some derivatives act as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. [5]The specific substitution pattern of this compound may confer selectivity and potency towards certain cancer cell lines.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of isoindole derivatives. They have been shown to reduce oxidative stress and cell apoptosis in neuronal-like cell lines, suggesting potential applications in the treatment of neurodegenerative diseases. [6]
Anti-inflammatory and Antiviral Properties
The core isoindolinone structure is found in numerous natural products with marked anti-inflammatory and antiviral activities. [7]Structurally similar compounds have been investigated as inhibitors of HIV-1 integrase. [7] The combination of the bromo and methoxy groups on the isoindolinone ring of this compound offers unique electronic and steric properties that can be exploited for the design of novel therapeutic agents.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. While detailed experimental data for this specific molecule is emerging, its structural relationship to a wide range of biologically active isoindolinones makes it a compelling target for further investigation. The proposed synthetic pathway provides a practical approach for its preparation, opening the door for the exploration of its chemical and biological properties. As research into isoindolinone derivatives continues to expand, we can anticipate that this compound will play an important role in the development of new and innovative technologies.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. L17800.03 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 7-Bromo-6-hydroxy-5-methylisoindolin-1-one|CAS 1357147-46-6 [benchchem.com]
In Silico Toxicity Prediction of Substituted Isoindolinones: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Complex Landscape of Isoindolinone Safety Assessment
The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to blockbuster drugs like thalidomide and its immunomodulatory analogs, lenalidomide and pomalidomide. These agents have revolutionized the treatment of multiple myeloma and other hematological malignancies. However, the tragic history of thalidomide serves as a stark reminder of the critical importance of rigorous toxicity assessment in drug development. As researchers continue to explore the therapeutic potential of novel substituted isoindolinones, the ability to predict potential toxicities early in the discovery pipeline is not just advantageous—it is imperative.
This in-depth technical guide provides a comprehensive overview of the principles and practices of in silico toxicity prediction as applied to substituted isoindolinones. Moving beyond a mere recitation of methods, this guide delves into the causality behind experimental choices, offering a framework for building and interpreting robust predictive models. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational toxicology to de-risk their isoindolinone-based drug candidates, saving valuable time and resources while prioritizing patient safety.
Chapter 1: The Rationale for In Silico Toxicity Prediction in Isoindolinone Drug Discovery
The traditional paradigm of drug discovery involves late-stage failure of many candidates due to unforeseen toxicity, a costly and time-consuming process. In silico toxicology offers a powerful alternative, enabling the rapid and cost-effective screening of large numbers of virtual compounds before they are even synthesized.[1][2] For isoindolinone derivatives, this is particularly crucial. The core structure, while therapeutically valuable, can also be a potential liability depending on its substitution patterns. Early identification of potential toxicophores—substructural features associated with toxicity—allows medicinal chemists to design safer and more effective molecules from the outset.
Computational toxicology encompasses a range of methods, from quantitative structure-activity relationship (QSAR) modeling and molecular docking to sophisticated machine learning and artificial intelligence approaches.[3] These methods can predict a wide array of toxicological endpoints, including:
-
Genotoxicity and Mutagenicity: Assessing the potential of a compound to damage DNA, a critical concern for long-term cancer risk.[4]
-
Cardiotoxicity: Evaluating the risk of adverse effects on the heart, such as arrhythmia, a common reason for drug withdrawal.[5]
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI): Predicting the potential for a compound to cause liver damage, another major cause of late-stage drug failure.[6]
-
Developmental and Reproductive Toxicity (DART): A key consideration for isoindolinones given the history of thalidomide.
-
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles: Providing a holistic view of a drug's likely behavior in the body.[7]
By integrating these predictive models into the drug discovery workflow, researchers can prioritize compounds with the most favorable safety profiles for further preclinical and clinical development.
Chapter 2: Core Methodologies in In Silico Toxicity Prediction for Isoindolinones
A multi-pronged in silico approach, often combining several methodologies, provides the most robust toxicity assessment. For substituted isoindolinones, a combination of ligand-based and structure-based methods is highly recommended.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a cornerstone of predictive toxicology.[8] It is based on the principle that the biological activity (or toxicity) of a chemical is directly related to its molecular structure. A typical QSAR workflow involves several key steps:
Caption: A generalized workflow for developing a QSAR model.
Experimental Protocol: Building a QSAR Model for Predicting Mutagenicity of Substituted Isoindolinones
-
Data Curation:
-
Compile a dataset of isoindolinone derivatives with known mutagenicity data (e.g., from Ames tests). Publicly available databases such as PubChem and ChEMBL are valuable resources.[9]
-
Ensure data quality and consistency. Remove duplicates and conflicting data points.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.
-
Open-source software like RDKit or commercial packages can be used for this purpose.
-
-
Model Building:
-
Divide the dataset into a training set and a test set (typically an 80/20 split).
-
Using the training set, build a predictive model using statistical methods (e.g., multiple linear regression) or machine learning algorithms (e.g., random forest, support vector machines).[10]
-
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness.
-
External Validation: Evaluate the model's predictive power on the independent test set. Key metrics include sensitivity, specificity, and the Matthews correlation coefficient for classification models.[11]
-
Adherence to the Organisation for Economic Co-operation and Development (OECD) principles for QSAR model validation is crucial for regulatory acceptance.[12][13]
-
-
Prediction:
-
Once validated, the QSAR model can be used to predict the mutagenicity of new, untested substituted isoindolinones.
-
Molecular Docking
Molecular docking is a structure-based method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[14] In the context of toxicology, this can be used to predict off-target effects that may lead to toxicity. For example, docking studies can assess the potential of an isoindolinone derivative to bind to and inhibit the hERG potassium channel, a key initiator of cardiotoxicity.[3]
Caption: A streamlined workflow for molecular docking in toxicology.
Experimental Protocol: Assessing Cardiotoxicity Risk of Substituted Isoindolinones via hERG Channel Docking
-
Receptor Preparation:
-
Obtain the 3D structure of the hERG potassium channel from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate 3D conformers of the substituted isoindolinone derivatives.
-
Assign appropriate protonation states and charges to the ligands.
-
-
Docking Simulation:
-
Define the binding site on the hERG channel.
-
Use a docking program like AutoDock Vina to systematically sample different orientations and conformations of the ligands within the binding site.[15]
-
-
Scoring and Analysis:
-
The docking program will generate a set of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the isoindolinone and the hERG channel.
-
-
Toxicity Hypothesis:
-
A high predicted binding affinity and the presence of strong interactions with key residues in the hERG channel would suggest a higher risk of cardiotoxicity.
-
Chapter 3: Key Toxicological Endpoints for Substituted Isoindolinones
While a broad ADMET profile is important, certain toxicological endpoints are of particular concern for the isoindolinone class of compounds.
Genotoxicity and Mutagenicity
The potential for a drug candidate to cause genetic mutations is a major safety concern. The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[4] This guideline explicitly allows for the use of in silico models for the initial assessment. A combination of an expert rule-based system and a statistical-based QSAR model is recommended for a comprehensive evaluation.[16]
Table 1: In Silico Tools for Genotoxicity Prediction
| Tool Name | Type | Key Features |
| Derek Nexus | Expert Rule-Based | Contains a knowledge base of structural alerts for various toxicities, including mutagenicity. |
| Sarah Nexus | Statistical-Based | A statistical QSAR model for predicting Ames mutagenicity. |
| OECD QSAR Toolbox | Hybrid | A free, open-source tool that combines multiple approaches, including read-across and QSAR.[17] |
Cardiotoxicity
As mentioned, inhibition of the hERG potassium channel is a primary mechanism of drug-induced cardiotoxicity.[3] In silico models, particularly molecular docking and QSAR, are valuable tools for predicting hERG liability early in the drug discovery process.
Hepatotoxicity
Drug-induced liver injury (DILI) is a complex and often idiosyncratic adverse event.[6] Predicting DILI is challenging, but in silico models are emerging as valuable screening tools. These models often integrate data from multiple sources, including chemical structure, in vitro assays, and clinical data.[18] Specialized databases like DILIrank and LiverTox provide valuable data for building and validating these models.[3]
Chapter 4: Building Trustworthy and Validated Models
The predictive power of any in silico model is only as good as the data it is built on and the rigor of its validation. To ensure the trustworthiness of toxicity predictions, it is essential to adhere to established best practices.
The OECD Principles for QSAR Model Validation
The OECD has established five principles for the validation of QSAR models for regulatory purposes:[12][13]
-
A defined endpoint: The model should predict a specific and well-defined biological effect.
-
An unambiguous algorithm: The method used to build the model should be clearly described.
-
A defined domain of applicability: The model should only be used to make predictions for chemicals that are similar to those in the training set.
-
Appropriate measures of goodness-of-fit, robustness, and predictivity: The model's performance must be rigorously evaluated.
-
A mechanistic interpretation, if possible: Understanding the underlying biological mechanism of the predicted toxicity increases confidence in the model.
Data Quality and Curation
The adage "garbage in, garbage out" is particularly true for in silico modeling. The use of high-quality, curated data is paramount for building reliable models. It is crucial to be aware of potential issues such as data inconsistency and experimental variability in public databases.[6]
Chapter 5: The Future of In Silico Toxicity Prediction
The field of computational toxicology is rapidly evolving, driven by advances in artificial intelligence and machine learning.[3] Deep learning models, in particular, are showing great promise in predicting complex toxicological endpoints with high accuracy.[6] The integration of multi-omics data (e.g., genomics, proteomics, metabolomics) into predictive models is also a promising area of research.
For the development of safer substituted isoindolinone-based therapeutics, the continued development and application of these advanced in silico methods will be indispensable. By embracing a "fail early, fail cheap" philosophy enabled by predictive toxicology, the pharmaceutical industry can more efficiently bring safer and more effective medicines to patients in need.
References
-
Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025). PMC - NIH. Retrieved from [Link]
-
In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition. (2025). PubMed. Retrieved from [Link]
-
Computational models for predicting liver toxicity in the deep learning era. (2024). PMC - NIH. Retrieved from [Link]
-
In silico toxicology models and databases as FDA Critical Path Initiative toolkits. (n.d.). PMC. Retrieved from [Link]
-
Shape Signatures: New Descriptors for Predicting Cardiotoxicity In Silico. (n.d.). PMC. Retrieved from [Link]
-
In silico prediction of genotoxicity. (2017). PubMed. Retrieved from [Link]
-
Validation of QSAR Models - Basicmedical Key. (2016). Basicmedical Key. Retrieved from [Link]
-
Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. (n.d.). OECD. Retrieved from [Link]
-
Comparing Machine Learning Algorithms for Predicting Drug-Induced Liver Injury (DILI). (2020). ACS Publications. Retrieved from [Link]
-
Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (n.d.). PMC - NIH. Retrieved from [Link]
-
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). MDPI. Retrieved from [Link]
-
Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
The OECD principle guidelines for developing and validating QSAR model. (n.d.). ResearchGate. Retrieved from [Link]
-
OECD QSAR Assessment Framework (QAF). (n.d.). KREATiS. Retrieved from [Link]
-
Special Issue : Synthesis, In Silico Prediction and Antitumor Activity of Nitrogen Heterocycle-Based Drug Development. (n.d.). MDPI. Retrieved from [Link]
-
Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (n.d.). MDPI. Retrieved from [Link]
-
In silico the Ames Mutagenicity Predictive Model of Environment. (2025). medRxiv. Retrieved from [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PubMed Central. Retrieved from [Link]
-
QSAR Toolbox. (n.d.). QSAR Toolbox. Retrieved from [Link]
-
In Silico Predictive Toxicology. (2021). Adebiotech. Retrieved from [Link]
-
Toxicology Approaches in Drug Discovery. (2018). Technology Networks. Retrieved from [Link]
-
3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. (n.d.). Moroccan Journal of Chemistry. Retrieved from [Link]
-
Molecular Docking: a decision-making tool for drug discovery. (n.d.). IIMT College of Pharmacy, Greater Noida. Retrieved from [Link]
-
In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved from [Link]
-
Directory of in silico Drug Design tools. (n.d.). Click2Drug. Retrieved from [Link]
-
In silico prediction of genotoxicity. (2025). ResearchGate. Retrieved from [Link]
-
Computational models for predicting liver toxicity in the deep learning era. (2025). ResearchGate. Retrieved from [Link]
-
An In Silico Platform to Predict Cardiotoxicity Risk of Anti-tumor Drug Combination with hiPSC-CMs Based In Vitro Study. (2023). PubMed. Retrieved from [Link]
-
Prediction of Potential Toxicity and Side Effect Protein Targets of a Small Molecule by a Ligand-Protein Inverse Docking Approach. (n.d.). PubMed. Retrieved from [Link]
-
Use of Freely Available and Open Source Tools for In Silico Screening in Chemical Biology. (2014). ACS Publications. Retrieved from [Link]
-
Computational Pipelining of in silico Cardio- and Hepatotoxicity Models. (2018). ATOM Consortium. Retrieved from [Link]
-
QSAR Modeling: Where have you been? Where are you going to?. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Prediction of potential toxicity and side effect protein targets of a small molecule by a ligand-protein inverse docking approach. (2025). ResearchGate. Retrieved from [Link]
-
In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Development of models according to the OECD principles. (n.d.). CADASTER.eu. Retrieved from [Link]
-
Insilico Medicine: Main. (n.d.). Insilico Medicine. Retrieved from [Link]
-
Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2025). PMC - PubMed Central. Retrieved from [Link]
-
Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. (2024). MDPI. Retrieved from [Link]
-
(PDF) Synthesis, biological evaluation, molecular docking and in silico ADMET screening studies of novel isoxazoline derivatives from acridone. (2021). ResearchGate. Retrieved from [Link]
-
Using QSAR model for studying heterocycles activity. (2025). ResearchGate. Retrieved from [Link]
-
Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository. Retrieved from [Link]
-
Predicting toxicity and conducting molecular docking analysis of compounds from unripe kayu banana fruit (Musa paradisiacaL. var. (n.d.). Pharmacy Education. Retrieved from [Link]
Sources
- 1. api.kreatis.eu [api.kreatis.eu]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational models for predicting liver toxicity in the deep learning era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 8. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Shape Signatures: New Descriptors for Predicting Cardiotoxicity In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 13. oecd.org [oecd.org]
- 14. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]
- 17. QSAR Toolbox [qsartoolbox.org]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Strategic Application of 7-Bromo-6-methoxyisoindolin-1-one in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent biological activity is paramount. Among these, the isoindolin-1-one core has emerged as a "privileged structure," demonstrating a remarkable breadth of pharmacological applications. This guide focuses on a specific, highly functionalized derivative, 7-Bromo-6-methoxyisoindolin-1-one (CAS No. 1226879-79-3), a compound poised for significant impact in medicinal chemistry. Its unique substitution pattern—a bromine atom for targeted chemical modification and a methoxy group influencing electronic properties and metabolic stability—renders it a valuable intermediate for the synthesis of sophisticated therapeutic agents. This document provides an in-depth exploration of its applications, particularly in the development of targeted cancer therapies like PARP and kinase inhibitors, complete with detailed synthetic protocols and mechanistic insights.
Core Compound Attributes
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis.
| Property | Value | Source |
| CAS Number | 1226879-79-3 | [1][2] |
| Molecular Formula | C₉H₈BrNO₂ | [1][2] |
| Molecular Weight | 242.07 g/mol | [1][2] |
| SMILES | O=C1NCC2=C1C(Br)=C(OC)C=C2 | [2] |
| Appearance | White to yellow solid | [3] |
| Storage | Sealed in dry, room temperature | [1] |
Strategic Importance in Drug Discovery
The isoindolin-1-one scaffold is a cornerstone in the design of various therapeutic agents due to its structural resemblance to endogenous molecules and its synthetic versatility.[4][5] This framework is prevalent in a wide array of natural products and has been successfully integrated into drugs targeting conditions ranging from cancer and viral infections to neurological disorders.[4][6] The strategic placement of the bromine atom and the methoxy group on the 7- and 6-positions, respectively, of the isoindolin-1-one core in the title compound provides medicinal chemists with a powerful tool for generating novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR) and optimize target engagement. The methoxy group, on the other hand, can modulate the electronic environment of the aromatic ring, influence ligand-receptor interactions, and improve metabolic stability by blocking potential sites of oxidative metabolism.
Application in the Synthesis of PARP Inhibitors
A particularly compelling application of this compound is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of certain cancers, especially those with deficiencies in the homologous recombination (HR) DNA repair pathway, such as BRCA-mutated tumors.[7][8]
Mechanistic Rationale: The "Nicotinamide Mimic"
The therapeutic efficacy of PARP inhibitors stems from their ability to competitively inhibit the PARP enzyme by mimicking its natural substrate, nicotinamide adenine dinucleotide (NAD+).[7] The isoindolin-1-one scaffold shares significant structural homology with the nicotinamide moiety of NAD+, making it an ideal pharmacophore for designing potent PARP inhibitors.[7][8] This structural similarity facilitates strong binding to the catalytic domain of PARP, preventing the enzyme from performing its DNA repair functions. In cancer cells with compromised HR repair, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in synthetic lethality and tumor cell death.
Sources
- 1. 1226879-79-3|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. americanelements.com [americanelements.com]
- 4. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 7-Bromo-6-methoxyisoindolin-1-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Isoindolinone Core
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of a variety of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing targeted therapeutics. Among the various substituted isoindolinones, 7-Bromo-6-methoxyisoindolin-1-one has emerged as a key intermediate, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.
The strategic placement of the bromine atom at the 7-position and a methoxy group at the 6-position offers a versatile platform for molecular elaboration. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. The methoxy group, on the other hand, can influence the electronic properties of the aromatic ring and provide a potential point for further modification or interaction with biological targets.
This guide provides a comprehensive overview of the applications of this compound as a synthetic intermediate, with a focus on its use in the synthesis of PARP inhibitors. Detailed, field-proven protocols for key transformations are presented, along with insights into the rationale behind the experimental choices.
Physicochemical Properties and Safety Considerations
| Property | Estimated Value/Information | Source/Analogy |
| Molecular Formula | C₉H₈BrNO₂ | Calculated |
| Molecular Weight | 242.07 g/mol | Calculated |
| Appearance | Likely an off-white to pale yellow or brown solid | Analogy to similar bromo-substituted heterocycles[1] |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO, and THF, with limited solubility in water and nonpolar solvents. | General solubility of similar organic compounds |
Safety Precautions:
No specific safety data for this compound has been published. However, based on data for analogous bromo-substituted heterocyclic compounds, the following precautions are recommended[2][3][4][5][6]:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3]
-
Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[2] Can cause skin and serious eye irritation.[3] May cause respiratory irritation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Core Application: Synthesis of PARP Inhibitors via Cross-Coupling Reactions
The primary utility of this compound lies in its role as a building block for complex molecules, most notably PARP inhibitors like Talazoparib.[7] The carbon-bromine bond at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between an organohalide and an organoboron compound.[8] In the context of this compound, this reaction is pivotal for introducing aryl or heteroaryl moieties at the 7-position, a key structural feature in many PARP inhibitors.
Reaction Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of a 7-Aryl-6-methoxyisoindolin-1-one Derivative
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-6-methoxyisoindolin-1-one.
| Parameter | Recommended Range/Value | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Readily available and effective for many Suzuki couplings. |
| Ligand | PPh₃ (if not using a pre-formed complex) | Stabilizes the palladium catalyst. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | A mixture including water is often necessary to dissolve the base and facilitate the reaction. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Reaction Time | 2-24 hours | Dependent on the reactivity of the coupling partners. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction is instrumental in synthesizing aryl amines from aryl halides. For this compound, this transformation allows for the introduction of various amine functionalities at the 7-position, which can be crucial for modulating the pharmacological properties of the final compound.
Reaction Causality: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a 7-Amino-6-methoxyisoindolin-1-one Derivative
This is a general protocol and may need to be adapted for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 7-amino-6-methoxyisoindolin-1-one derivative.
| Parameter | Recommended Range/Value | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for the reaction's success. |
| Temperature | 90-120 °C | Higher temperatures are often needed to drive the reaction to completion. |
| Reaction Time | 4-24 hours | Varies depending on the steric and electronic properties of the amine. |
Conclusion
This compound is a valuable and versatile synthetic intermediate, particularly for the construction of complex heterocyclic molecules with therapeutic potential. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the efficient and modular synthesis of a diverse range of compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel chemical entities for drug discovery and development. As with any chemical process, careful optimization of reaction conditions is crucial to achieving high yields and purity of the desired products.
References
- Angene Chemical. (2024, May 2). Safety Data Sheet for N-Boc-5-bromoisoindoline.
- Chavda, V., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- WO2017215166A1 - Synthesis of parpinhibitor talazoparib. (2017).
- Fisher Scientific. (n.d.). 5-Bromo-1-isoindolinone - SAFETY DATA SHEET.
- PubChem. (n.d.). 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).
- ECHEMI. (n.d.). 3-Bromo-1H-isoindoline SDS, 127168-81-4 Safety Data Sheets.
- PubChem. (n.d.). 7-Bromo-6-methyloct-1-ene.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET for 5-Bromo-3-hydroxy-2-indolinone 95%.
- Fisher Scientific. (2010, November 5). SAFETY DATA SHEET for 4-Bromoisoindoline hydrochloride.
- Cheméo. (n.d.). Chemical Properties of 1-Bromo-6-methyloctane (CAS ---).
- PubChem. (n.d.). 2-Bromo-6-methylcyclohexan-1-one.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1-tetralone.
- ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | C9H8BrNO2 | CID 66545212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. echemi.com [echemi.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.com [fishersci.com]
- 7. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Analytical HPLC methods for purity analysis of 7-Bromo-6-methoxyisoindolin-1-one
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 7-Bromo-6-methoxyisoindolin-1-one
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of this compound. This molecule is a key heterocyclic intermediate in pharmaceutical research, and ensuring its purity is paramount for the integrity of downstream processes and the safety of final drug products. The narrative herein explains the causal logic behind chromatographic choices, from stationary phase selection to mobile phase optimization, grounded in the physicochemical properties of the analyte. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a regulated drug development environment.
Introduction: The Imperative for Purity
This compound is a substituted isoindolinone, a scaffold present in numerous biologically active compounds with potential therapeutic applications, including anticancer and antimicrobial activities.[1] As an active pharmaceutical ingredient (API) or a critical intermediate, its purity profile must be meticulously characterized. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by documents such as the ICH Q3A(R2) guideline, mandate strict control over impurities in new drug substances.[2]
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this task due to its high resolving power, sensitivity, and quantitative accuracy. This note provides a self-validating system, a complete protocol that not only outlines the "how" but, more critically, the scientific "why" behind each step, ensuring the method is both understood and readily transferable.
Foundational Strategy: Method Development
The development of a robust HPLC method is a systematic process that begins with an understanding of the analyte's chemical nature.
Analyte Characterization and Chromatographic Mode Selection
This compound possesses a fused aromatic-heterocyclic ring system, making it an excellent candidate for UV detection. The presence of the polar lactam group, a methoxy ether, and a bromine atom results in a molecule of intermediate polarity. This property makes Reversed-Phase Chromatography (RPC) the ideal separation mode, where a non-polar stationary phase is paired with a polar mobile phase to achieve retention based on hydrophobic interactions.[3]
Rationale for Component Selection
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its broad applicability and hydrophobicity.[4] For this analyte, a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a strong hydrophobic interaction with the isoindolinone core, ensuring adequate retention. The smaller particle size contributes to higher column efficiency and better resolution.[5] Should positional isomers or closely related impurities prove difficult to resolve, a Phenyl-Hexyl phase could be explored to leverage alternative pi-pi interactions with the analyte's aromatic system.[6][7]
-
Mobile Phase: The mobile phase composition is the most powerful tool for controlling retention and selectivity.[8]
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (leading to lower backpressure) and favorable UV transparency at low wavelengths.
-
Aqueous Phase & pH Control: The isoindolinone structure contains a lactam functional group. Controlling the mobile phase pH is critical to maintain a consistent ionization state for the analyte and any potential impurities, thereby ensuring reproducible retention times. A phosphate buffer at pH 3.0 is chosen. This acidic pH suppresses the potential deprotonation of any acidic functional groups and ensures sharp, symmetrical peak shapes.
-
-
Detector: A Photodiode Array (PDA) detector is superior to a standard UV-Vis detector for purity analysis. It acquires the full UV-Vis spectrum for each eluting peak, which is indispensable for two reasons:
-
Optimal Wavelength Selection: Allows for monitoring at the wavelength of maximum absorbance for the main peak, maximizing sensitivity.
-
Peak Purity Analysis: Enables the assessment of spectral homogeneity across a single chromatographic peak, providing strong evidence for the absence of co-eluting impurities.[9][10]
-
Caption: HPLC Method Development Workflow.
Experimental Protocol: Purity Determination
This section provides a detailed, step-by-step protocol for performing the purity analysis.
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Reagents:
-
Acetonitrile (HPLC gradient grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)
-
Phosphoric Acid (AR grade)
-
Water (Milli-Q or equivalent HPLC grade)
-
This compound Reference Standard (RS) and Test Sample.
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Composition | Isocratic: 50% A : 50% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 254 nm for quantitation |
| Spectral Acquisition | 200 - 400 nm for peak purity analysis |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Solution Preparation
-
Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 ratio. Degas the final mixture before use. The correct way to prepare this mixture is to measure 500 mL of each component separately and then combine them.[11]
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.
-
Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the RS solution.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. Inject the RS solution five times and evaluate the following parameters for the principal peak.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% |
Method Validation Protocol (ICH Q2(R1))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] The following protocol is designed to meet the rigorous standards of the ICH Q2(R1) guideline.[13][14]
Caption: ICH Q2(R1) Method Validation Workflow.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
-
Protocol: Subject the sample solution (0.5 mg/mL) to the stress conditions outlined below. The goal is to achieve 5-20% degradation of the active ingredient.[15] Analyze each stressed sample alongside an unstressed control.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.[2]
-
-
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and the peak purity analysis of the main peak passes.
Linearity
-
Protocol: Prepare a series of at least five solutions of the RS ranging from 50% to 150% of the nominal test concentration (0.25 mg/mL to 0.75 mg/mL). Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Prepare samples in triplicate by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-assay): Prepare and analyze six independent test samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine the LOQ and LOD based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Acceptance Criteria: The precision at the LOQ concentration should have an RSD of ≤ 10%.
Robustness
-
Protocol: Analyze the sample while making small, deliberate variations to the method parameters:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
-
Organic Content: ± 2% absolute (48% and 52% Acetonitrile)
-
-
Acceptance Criteria: The system suitability parameters must pass under all varied conditions, and the purity result should not significantly change.
Data Analysis and Reporting
The purity of the this compound sample is calculated using the area normalization method.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Report any impurity that is above the reporting threshold (typically 0.05% as per ICH Q3A) and identify any impurity above the identification threshold (typically 0.10%).[2]
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, precise, accurate, and robust for the purity determination of this compound. The forced degradation studies confirm its stability-indicating nature, making it a reliable tool for quality control in both research and manufacturing environments. This comprehensive guide, which explains the scientific rationale behind the protocol, ensures its successful implementation and adaptation for related compounds.
References
- (No source provided in search results)
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Quality Guidelines. ICH. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH. 2003. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. 2005. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 2025. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66545212, 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. PubChem. Available from: [Link]
- (No source provided in search results)
-
National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed Central. 2025. Available from: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. 1995. Available from: [Link]
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available from: [Link]
-
Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. Available from: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
- (No source provided in search results)
-
National Center for Biotechnology Information. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. Available from: [Link]
-
LCGC International. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Available from: [Link]
-
Rondaxe. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. 2025. Available from: [Link]
-
ResearchGate. (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate. 2017. Available from: [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]
- (No source provided in search results)
-
U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. 2021. Available from: [Link]
-
LCGC International. HPLC Column Selection. LCGC International. 2013. Available from: [Link]
- (No source provided in search results)
-
LCGC International. Peak Purity Algorithms using Diode Array Detectors. LCGC International. 2016. Available from: [Link]
- (No source provided in search results)
- (No source provided in search results)
- (No source provided in search results)
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech. 2025. Available from: [Link]
- (No source provided in search results)
- (No source provided in search results)
- (No source provided in search results)
- (No source provided in search results)
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15885182, 6-Bromoisoquinolin-1(2H)-one. PubChem. Available from: [Link]
- (No source provided in search results)
- (No source provided in search results)
Sources
- 1. 7-Bromo-6-hydroxy-5-methylisoindolin-1-one|CAS 1357147-46-6 [benchchem.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. chromtech.com [chromtech.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 7-Bromo-6-methoxyisoindolin-1-one
Introduction: The Significance of 7-Bromo-6-methoxyisoindolin-1-one in Drug Discovery
This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. The isoindolinone core is a privileged structure found in a wide array of biologically active natural products and synthetic molecules, exhibiting pharmacological properties that include anti-inflammatory, antiviral, and anticancer activities.[1] The specific substitution pattern of a bromine atom and a methoxy group on the isoindolinone ring provides a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates. This document provides a comprehensive guide for the large-scale synthesis and purification of this compound, with a focus on procedural rationale, scalability, and high-purity outcomes.
Retrosynthetic Analysis and Strategy
A plausible and efficient synthetic route for this compound commences with a commercially available substituted toluene derivative. The strategy involves a bromination of the aromatic ring, followed by oxidation of the methyl group to a carboxylic acid, and subsequent conversion to an acyl chloride. The final step is an amidation and intramolecular cyclization to yield the target isoindolinone. This multi-step approach is designed for scalability and control over each chemical transformation.
Part 1: Large-Scale Synthesis of this compound
This section details the multi-step synthesis of this compound, providing in-depth protocols for each stage of the process.
Step 1: Bromination of 2-Methyl-3-methoxybenzoic acid
The initial step involves the regioselective bromination of 2-Methyl-3-methoxybenzoic acid. The electron-donating nature of the methoxy and methyl groups directs the electrophilic substitution to the desired position.
Protocol:
-
To a stirred solution of 2-Methyl-3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
The reaction mixture is then heated to 60-70°C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 5-Bromo-2-methyl-3-methoxybenzoic acid.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ease of handling and selectivity compared to liquid bromine, especially on a large scale.
-
Acetic Acid: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic aromatic substitution.
Step 2: Benzylic Bromination
The methyl group of 5-Bromo-2-methyl-3-methoxybenzoic acid is converted to a bromomethyl group, a key step for the subsequent cyclization.
Protocol:
-
To a solution of 5-Bromo-2-methyl-3-methoxybenzoic acid (1.0 eq) in a non-polar solvent like carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide.
-
The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure to yield the crude 2-(Bromomethyl)-5-bromo-3-methoxybenzoic acid.
Causality Behind Experimental Choices:
-
Radical Initiator: Benzoyl peroxide is a common radical initiator that facilitates the homolytic cleavage of the N-Br bond in NBS, leading to the selective bromination of the benzylic position.
Step 3: Intramolecular Cyclization
The final step involves the formation of the isoindolinone ring through an intramolecular nucleophilic substitution.
Protocol:
-
The crude 2-(Bromomethyl)-5-bromo-3-methoxybenzoic acid is dissolved in a suitable solvent like tetrahydrofuran (THF).
-
A solution of aqueous ammonia (excess) is added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.
Causality Behind Experimental Choices:
-
Aqueous Ammonia: Ammonia serves as the nitrogen source for the lactam ring and acts as a nucleophile to displace the benzylic bromide, followed by an intramolecular cyclization with the carboxylic acid to form the isoindolinone.
Experimental Workflow Diagram:
Caption: Synthetic pathway for this compound.
Quantitative Data Summary:
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | 2-Methyl-3-methoxybenzoic acid | NBS | Acetic Acid | 60-70 | 2-4 | 85-90 |
| 2 | 5-Bromo-2-methyl-3-methoxybenzoic acid | NBS, Benzoyl Peroxide | CCl4 | Reflux | 4-6 | 75-80 |
| 3 | 2-(Bromomethyl)-5-bromo-3-methoxybenzoic acid | Aqueous Ammonia | THF | 0 to RT | 12 | 70-75 |
Part 2: Large-Scale Purification of this compound
Purification of the crude product is critical to obtain this compound with high purity suitable for downstream applications in drug development. A combination of column chromatography and recrystallization is recommended for large-scale purification.
Purification Protocol:
-
Column Chromatography:
-
The crude this compound is adsorbed onto silica gel.
-
The silica is loaded onto a column packed with silica gel in a non-polar solvent (e.g., hexane).
-
The product is eluted using a gradient of ethyl acetate in hexane.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and concentrated.
-
-
Recrystallization:
-
The product obtained from column chromatography is dissolved in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
-
The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystal formation.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Causality Behind Experimental Choices:
-
Column Chromatography: This technique is highly effective for separating the target compound from unreacted starting materials and byproducts based on differences in polarity.[2][3]
-
Recrystallization: This is a powerful method for achieving high purity by separating the desired compound from impurities that have different solubility profiles.
Purification Workflow Diagram:
Caption: Purification workflow for this compound.
Purification Parameters:
| Technique | Stationary Phase | Mobile Phase/Solvent | Key Parameter | Expected Purity |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate Gradient | Gradient Elution | >95% |
| Recrystallization | - | Ethanol or Ethyl Acetate/Hexane | Slow Cooling | >98% |
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[4]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
N-bromosuccinimide is a corrosive and lachrymatory agent; handle with care.
-
Organic solvents are flammable; avoid open flames and sparks.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis and purification of this compound. By following these procedures and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable intermediate in high yield and purity, facilitating its use in drug discovery and development programs. The isoindolinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and robust synthetic methods are paramount to advancing this field.[5][6][7]
References
- Google Patents. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
-
MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]
-
MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Retrieved from [Link]
Sources
- 1. 7-Bromo-6-hydroxy-5-methylisoindolin-1-one|CAS 1357147-46-6 [benchchem.com]
- 2. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Bromo-6-methoxyisoindolin-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Bromo-6-methoxyisoindolin-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Overview of a Primary Synthetic Pathway
The synthesis of this compound is a multi-step process where yield and purity are critically dependent on the precise control of reaction conditions. A common and effective strategy involves the regioselective bromination of a suitable precursor followed by cyclization. The pathway outlined below is a logical approach derived from established chemical principles for analogous structures.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide & Core Protocol Optimization
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My electrophilic bromination of 6-Methoxyphthalide (Intermediate C) gives a low yield and a mixture of isomers. How can I improve the regioselectivity for the desired 7-bromo product?
Answer: This is a classic challenge in electrophilic aromatic substitution where multiple positions on the aromatic ring are activated. The methoxy group (-OCH₃) is a strong activating, ortho-para directing group, while the lactone's acyl group is a deactivating, meta-directing group. To achieve high selectivity for the 7-position, you must carefully control the reaction conditions to favor substitution at the most sterically accessible and electronically favorable site.
Causality & Explanation: The position ortho to the methoxy group (the 7-position) is highly activated. The position para to the methoxy group is blocked. The other ortho position (the 5-position) is also activated but may be slightly less favored depending on the exact conditions. Poor control can lead to di-bromination or incorrect mono-bromination.
Recommended Solutions & Protocol:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often superior to liquid bromine (Br₂) for regioselectivity. NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and side reactions.
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction outcome. Non-polar solvents like dichloromethane (DCM) or chloroform are often preferred. Highly polar solvents can sometimes lead to undesired byproducts.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity. Exothermic reactions can easily lead to multiple brominations if not properly cooled.
Optimized Bromination Protocol (Intermediate C to D):
-
Dissolve 6-Methoxyphthalide (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and purged with nitrogen.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | Reduces byproduct formation and improves handling safety. |
| Temperature | Room Temperature | 0 °C to RT | Enhances regioselectivity by slowing the reaction rate. |
| Solvent | Acetic Acid | Dichloromethane (DCM) | A less polar solvent can improve selectivity in this system. |
Question 2: The final amination and cyclization step (Intermediate E to F) is inefficient, with significant starting material remaining. What are the critical parameters to optimize?
Answer: Converting the carboxylic acid intermediate to the final lactam (the isoindolinone ring) is a two-stage process within a single pot: activation of the carboxylic acid and subsequent nucleophilic attack by ammonia followed by cyclization. Inefficiency often stems from incomplete activation of the acid or harsh reaction conditions that lead to degradation.
Causality & Explanation: The carboxylic acid must first be converted to a more reactive species, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂). This is often catalyzed by a few drops of N,N-Dimethylformamide (DMF). The subsequent reaction with ammonia must be carefully controlled. Too low a temperature or insufficient ammonia will result in an incomplete reaction. Too high a temperature can lead to side reactions. A method described in a patent for a similar compound involves refluxing the acid chloride intermediate in ethanol before adding ammonia water.[1]
Recommended Solutions & Protocol:
-
Efficient Acid Chloride Formation: Ensure the complete conversion of the carboxylic acid to the acid chloride. Use a slight excess of thionyl chloride (e.g., 1.2 eq) and a catalytic amount of DMF. The reaction can be performed in a suitable solvent like toluene or chlorobenzene at an elevated temperature (e.g., 80-100 °C).[1]
-
Ammonia Addition: The addition of ammonia is critical. Using aqueous ammonia (e.g., 25% solution) in a significant excess (e.g., 10 eq) ensures the reaction goes to completion.[1] The reaction often requires heating (reflux) for several hours to drive the cyclization.[1]
-
Choice of Catalyst: For the acid chloride formation, catalysts like boron trifluoride diethyl etherate in combination with a phase transfer catalyst like benzyltriethylammonium chloride have been shown to be effective.[1]
Optimized Amination/Cyclization Protocol (Intermediate E to F):
-
To the crude 2-(Bromomethyl)-6-bromo-5-methoxybenzoic acid (1.0 eq), add dry toluene and a catalytic amount of DMF (2-3 drops).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 80 °C and stir for 2-3 hours until gas evolution ceases. Monitor by TLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Dissolve the resulting crude acid chloride in ethanol and heat to reflux.[1]
-
Add 25% aqueous ammonia (10 eq) dropwise to the refluxing solution and continue to reflux for 4-6 hours.[1]
-
Cool the reaction mixture to room temperature. The product may precipitate. Filter the solid, wash with cold water and a small amount of cold ethanol.
-
If the product does not precipitate, concentrate the solution and extract with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical safety precautions for this synthesis? Extreme caution is required. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Liquid bromine is also highly corrosive and toxic. All manipulations involving these reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.
FAQ 2: How can I confirm the identity and purity of my final product, this compound? A combination of analytical techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, connectivity of protons and carbons, and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
FAQ 3: Are there alternative starting materials or synthetic routes to consider? Yes, other routes exist. For instance, one could start with a pre-brominated aromatic compound and build the isoindolinone ring onto it. A patent for the synthesis of 6-bromoisoindolin-1-one starts from 2-benzofuranone and proceeds through bromination, hydrolysis, esterification, chlorination, and amination, reporting a total yield of 65-75%.[1] Adapting this route by starting with a methoxy-substituted analogue is a viable alternative strategy.
FAQ 4: What are the key considerations when scaling up this reaction from milligram to gram or kilogram scale?
-
Heat Management: All exothermic steps, particularly the bromination and the quenching of thionyl chloride, must be carefully controlled. Use a jacketed reactor with efficient cooling for large-scale operations.
-
Reagent Addition: Slow, controlled addition of reagents is crucial to manage exotherms and prevent localized high concentrations that can lead to side products.
-
Work-up and Isolation: Filtration and extraction processes can become cumbersome at a large scale. Ensure appropriate equipment is available. For precipitation/recrystallization, controlling the cooling rate is key to obtaining a desired crystal form and purity.
References
- Google Patents (CN105153013A). Synthesis method of 6-bromoisoindolinyl-1-one.
-
Okamura, T., et al. (2024) . Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. [Link]
Sources
Technical Support Center: Resolving Enantiomers of Chiral 3-Substituted Isoindolinones
Welcome to the technical support center for the resolution of chiral 3-substituted isoindolinones. This versatile scaffold is a cornerstone in many pharmacologically active agents, making the isolation of single enantiomers a critical step in drug development and chemical research.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for overcoming common challenges encountered in the lab.
Section 1: Foundational Concepts & Method Selection
This section addresses the preliminary decisions crucial for designing a successful resolution strategy.
FAQ 1: What are the primary methods for resolving chiral 3-substituted isoindolinones, and how do they compare?
The three main strategies for resolving racemic isoindolinones are chiral chromatography, classical resolution via diastereomeric salt formation, and enzymatic resolution.[3] Each has distinct advantages and is suited for different scales and compound properties.
Table 1: Comparison of Primary Chiral Resolution Techniques
| Method | Principle | Primary Advantages | Common Challenges | Best Suited For |
| Chiral Chromatography (HPLC/SFC) | Differential, transient diastereomeric interactions between enantiomers and a chiral stationary phase (CSP). | Broad applicability, high efficiency, direct separation, suitable for analytical and preparative scale.[4] | High cost of columns and solvents (especially for large scale), requires method development. | Analytical quantification, small to medium-scale purification (mg to grams), high-throughput screening. |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, which are then separated by fractional crystallization due to different solubilities.[5][6] | Cost-effective for large scale, well-established technology, scalable.[5][7] | Requires an acidic or basic handle on the molecule, success is unpredictable, can be labor-intensive.[6] | Large-scale (multi-gram to kg) production of a single enantiomer. |
| Enzymatic Resolution | An enzyme (e.g., a lipase or protease) selectively catalyzes a reaction on one enantiomer, allowing separation of the unreacted enantiomer from the product. | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Substrate-specific (enzyme may not accept the isoindolinone), requires optimization of reaction conditions (pH, temp, solvent). | Compounds with susceptible functional groups (e.g., esters, amides) where high selectivity is paramount. |
FAQ 2: How do I choose the best resolution strategy for my specific isoindolinone derivative?
The optimal strategy depends on your compound's structure, the scale of your work, and available resources. The following decision tree provides a logical workflow for method selection.
Caption: Workflow for selecting a chiral resolution method.
Section 2: Troubleshooting Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for analytical and small-scale preparative resolution. However, achieving baseline separation can be challenging.
Q1: My enantiomers are not separating on a chiral column (co-elution). What are the first steps to troubleshoot?
A1: Causality & Solution
Co-elution means the chiral stationary phase (CSP) is not discriminating effectively between the enantiomers under the current conditions. The interactions governing chiral recognition are subtle (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole interactions), and minor changes to the mobile phase can have a major impact.[8]
Troubleshooting Protocol:
-
Confirm Column Suitability: First, ensure you are using an appropriate column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® IA, IB, IC, etc.) are highly versatile and often a good starting point for screening isoindolinones.[9]
-
Modify the Mobile Phase:
-
Change Alcohol Modifier: If using a normal phase (e.g., Hexane/Ethanol), switch the alcohol. The hierarchy of elution strength and potential selectivity change is typically Methanol > Ethanol > 2-Propanol. A less polar alcohol (like 2-Propanol) often increases retention and can improve resolution.
-
Adjust Modifier Percentage: Systematically decrease the percentage of the alcohol modifier (e.g., from 20% to 15% to 10%). This increases retention time and gives the analytes more interaction time with the CSP, which can induce separation.
-
Introduce an Additive (SFC/HPLC): For isoindolinones, which can have basic (amine) or weakly acidic (lactam N-H) properties, additives are critical. Add a small amount (0.1% to 0.5%) of a basic (e.g., diethylamine, DEA) or acidic (e.g., trifluoroacetic acid, TFA) additive. This suppresses ionization and secondary interactions with the silica support, often dramatically improving peak shape and resolution. For SFC, additives like isopropylamine (IBA) are common.[10]
-
-
Lower the Temperature: Reduce the column temperature (e.g., from 40°C to 25°C or 15°C). Lower temperatures can enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better separation. The workable temperature range for polysaccharide columns is typically 5°C to 40°C.[11]
-
Switch to a Different CSP: If the above steps fail, the fundamental recognition mechanism is likely incompatible. Screen a column with a different chiral selector (e.g., switch from a cellulose-based to an amylose-based column, or to a Pirkle-type or macrocyclic glycopeptide column).
Q2: I'm seeing poor peak shape (tailing or fronting). What is the cause and solution?
A2: Causality & Solution
Poor peak shape compromises resolution and quantification accuracy. Tailing is often caused by unwanted secondary interactions or column degradation. Fronting is typically a sign of column overload or sample solubility issues.
Troubleshooting Peak Shape Issues:
Caption: Decision tree for troubleshooting poor peak shape.
Section 3: Troubleshooting Classical Resolution via Diastereomeric Salt Formation
This method is powerful for large-scale work but relies on successful crystallization, which can be unpredictable.[6][7]
Q1: I'm unable to form crystalline salts with my chiral resolving agent. What should I try?
A1: Causality & Solution
Salt formation requires a stoichiometric reaction between your isoindolinone (assuming it has an acidic/basic site) and the resolving agent, followed by nucleation and crystal growth. Failure can stem from poor salt formation, high solubility in the chosen solvent, or inhibition of crystallization.
Protocol for Optimizing Crystallization:
-
Verify Salt Formation: Before screening solvents, confirm that a salt has formed. Mix equimolar amounts of your racemate and the resolving agent in a solvent like methanol or ethanol, remove the solvent in vacuo, and analyze the resulting solid/oil by NMR to check for the expected chemical shift changes.
-
Systematic Solvent Screening: The choice of solvent is the most critical factor.[12] Create a screening library.
-
Good Starting Solvents: Alcohols (Methanol, Ethanol, Isopropanol), Acetonitrile, Acetone, Ethyl Acetate.
-
Procedure: Dissolve the confirmed salt in a minimum amount of a hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath or refrigerator. If no crystals form, try adding a non-polar anti-solvent (e.g., hexane, heptane, or toluene) dropwise until turbidity appears, then warm slightly to redissolve and cool again.
-
-
Screen Different Resolving Agents: There is no universal resolving agent. If one fails, try another with a different structural backbone.
-
Vary Stoichiometry: While 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can facilitate the crystallization of the less soluble diastereomeric salt.
Q2: My diastereomeric salts have similar solubilities, preventing effective fractional crystallization. What are my options?
A2: Causality & Solution
This is a common and frustrating issue where both diastereomers co-crystallize or remain in solution. The goal is to maximize the solubility difference between the (R,R) and (S,R) salts.
Strategies to Enhance Separation:
-
Change the Resolving Agent: This is the most effective solution. A different chiral resolving agent will create a completely new pair of diastereomers with different crystal packing and solubility properties.
-
Employ a Solvent/Anti-Solvent System: Systematically screen solvent mixtures. A mixture (e.g., Ethanol/Water, Acetone/Hexane) can often amplify the small solubility differences that exist between the diastereomers.
-
Attempt Kinetic Resolution: If the system is slow to equilibrate, it may be possible to seed a supersaturated solution with a crystal of the desired diastereomer (if available) to induce its preferential crystallization.
-
Switch to a Preparative Chromatographic Method: If crystallization proves intractable after extensive screening, preparative HPLC or SFC is the most reliable alternative, albeit at a higher cost for large quantities.[7]
Section 4: General Laboratory Protocols
Protocol 1: General Procedure for Chiral HPLC/SFC Screening
This protocol provides a starting point for developing a separation method for a novel 3-substituted isoindolinone.
-
Column Selection: Begin with 4-5 columns covering different chiral selectors. A standard screening set includes:
-
Cellulose-based: Chiralpak IB, IC
-
Amylose-based: Chiralpak AD, AS
-
Pirkle-type (if applicable): Whelk-O1
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of your racemic isoindolinone in a suitable solvent (e.g., Ethanol, Methanol, or mobile phase).
-
Initial Screening Conditions (Isocratic):
-
Mobile Phase A (Normal Phase): Hexane/2-Propanol (80:20)
-
Mobile Phase B (Normal Phase): Hexane/Ethanol (80:20)
-
Mobile Phase C (SFC): CO₂/Methanol (80:20) with 0.2% Isopropylamine
-
Flow Rate: 1.0 mL/min (HPLC), 3.0 mL/min (SFC)
-
Temperature: 25°C
-
Detection: UV (select a wavelength of maximum absorbance for your compound, e.g., 254 nm)
-
-
Execution: Inject the sample onto each column with each mobile phase.
-
Analysis: Examine the chromatograms for any sign of peak splitting or separation. The condition that gives the best "hit" (even partial separation) is then chosen for optimization by systematically adjusting the modifier percentage, additive, and temperature as described in the troubleshooting section.
References
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025).
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Chiral resolution. (n.d.). Wikipedia.
- Deniau, E., et al. (2013). Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. (2025). The Journal of Organic Chemistry.
- Chiral HPLC Separ
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. (n.d.).
- Journal of Chrom
- Taylor, T. (n.d.). Troubleshoot GC peak shapes. Element Lab Solutions.
- Chiral SFC-MS method for separation of enantiomers of compound 9 and... (n.d.).
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. afmps.be [afmps.be]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating the Anticancer Effects of 7-Bromo-6-methoxyisoindolin-1-one in Xenograft Models: A Comparative Guide
This guide provides a comprehensive framework for the preclinical validation of a novel investigational compound, 7-Bromo-6-methoxyisoindolin-1-one, in xenograft models of cancer. As a member of the isoindolinone class of heterocyclic compounds, this compound is postulated to exhibit anticancer properties, a hypothesis built upon the established activities of structurally related molecules. Isoindolinone derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological profiles, including anticancer activity.[1] This document outlines a rigorous, multi-faceted approach to not only assess the in vivo efficacy of this specific compound but also to benchmark its performance against a relevant standard-of-care chemotherapeutic agent.
The experimental design detailed herein is grounded in established methodologies for preclinical oncology research, ensuring scientific integrity and the generation of robust, reproducible data. The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the evaluation of novel anticancer agents.
Scientific Rationale and Postulated Mechanism of Action
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] While the precise mechanism of action for this compound remains to be elucidated, related compounds have been shown to exert their anticancer effects through various pathways, including the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[2][3] The overexpression of CDKs is a common feature in many cancers, making them attractive targets for therapeutic intervention.[3]
For the purpose of this validation guide, we will hypothesize that this compound functions as a CDK inhibitor. This hypothesis is based on in silico modeling studies of similar isoindolinone derivatives that suggest a high binding affinity for the ATP-binding pocket of CDKs, leading to cell cycle arrest and apoptosis.[2] The bromination at the 7-position and the methoxy group at the 6-position of the isoindolinone ring are presumed to enhance the compound's potency and selectivity, a common strategy in the rational design of kinase inhibitors.
To provide a thorough evaluation, this guide will focus on a triple-negative breast cancer (TNBC) xenograft model. TNBC is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[4] This lack of well-defined molecular targets makes chemotherapy the current mainstay of treatment, highlighting the urgent need for novel therapeutic agents.[5] The MDA-MB-231 cell line, a well-characterized and widely used model for TNBC, will be employed for this study.[6][7][8]
Comparative Framework: Benchmarking Against a Standard of Care
To ascertain the therapeutic potential of this compound, its efficacy will be compared against Doxorubicin, a standard-of-care anthracycline antibiotic used in the treatment of various cancers, including breast cancer.[9] Doxorubicin's primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[9] This comparison will provide a critical benchmark for evaluating the relative potency and potential advantages of the investigational compound.
Experimental Design: A Step-by-Step Validation Workflow
The following sections detail the experimental protocols for validating the anticancer effects of this compound in a subcutaneous MDA-MB-231 xenograft model.
Cell Culture and Animal Models
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[10]
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, will be used for the study. These mice are immunodeficient and will not reject the human tumor xenografts. All animal procedures will be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Establishment of Subcutaneous Xenografts
-
MDA-MB-231 cells will be harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS).
-
A suspension of 5 x 10^6 cells in 100 µL of PBS will be injected subcutaneously into the right flank of each mouse.
-
Tumor growth will be monitored regularly, and animals will be randomized into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Treatment Protocol
Mice will be randomly assigned to one of the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control: Intraperitoneal (i.p.) injection of the vehicle solution.
-
Group 2: this compound (Low Dose): i.p. injection of the investigational compound at a predetermined low dose.
-
Group 3: this compound (High Dose): i.p. injection of the investigational compound at a predetermined high dose.
-
Group 4: Doxorubicin: i.p. injection of Doxorubicin at a clinically relevant dose.
Treatments will be administered every three days for a period of 21 days.
Efficacy and Toxicity Assessment
-
Tumor Volume Measurement: Tumor dimensions will be measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: Volume = (Width² x Length) / 2 .[11][12]
-
Body Weight: Animal body weight will be recorded twice weekly as an indicator of systemic toxicity.
-
Clinical Observations: Mice will be monitored daily for any signs of distress or adverse effects.
Endpoint Analysis
At the end of the treatment period, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis.
-
Tumor Weight: The final tumor weight will be recorded for each animal.
-
Immunohistochemistry (IHC): Tumor tissues will be fixed in formalin and embedded in paraffin. Sections will be stained for:
Data Presentation and Interpretation
The quantitative data from this study will be summarized in the following tables for clear comparison between the treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Doxorubicin |
Table 2: Endpoint Tumor Weight and Toxicity
| Treatment Group | Mean Final Tumor Weight (g) | Mean Body Weight Change (%) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Doxorubicin |
Table 3: Immunohistochemical Analysis
| Treatment Group | Mean % Ki-67 Positive Cells | Mean % Cleaved Caspase-3 Positive Cells |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Doxorubicin |
Visualizing the Workflow and Postulated Mechanism
To further clarify the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What drugs are in development for Triple Negative Breast Cancer? [synapse.patsnap.com]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy and Toxicity Profile of Pomalidomide, a Novel Isoindolinone Derivative, in Glioblastoma: A Comparative Analysis Against the Standard of Care
A Note on the Investigated Compound: Initial literature searches for "7-Bromo-6-methoxyisoindolin-1-one" did not yield sufficient in vivo data for a comprehensive comparative analysis. Therefore, this guide will focus on Pomalidomide , a structurally related and well-characterized isoindolinone derivative with available preclinical data in glioblastoma. This substitution allows for a detailed examination of the potential of this chemical class in oncology, adhering to the scientific rigor and depth requested.
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of less than 15 months despite a multimodal standard of care[1][2]. The current therapeutic cornerstone for newly diagnosed GBM involves maximal surgical resection followed by concurrent radiotherapy and chemotherapy with the alkylating agent temozolomide (TMZ)[1][3][4]. While this regimen has modestly improved outcomes, tumor recurrence is nearly universal, highlighting the urgent need for novel therapeutic strategies.
This guide provides a comparative analysis of the in vivo efficacy and toxicity of Pomalidomide, an immunomodulatory isoindolinone derivative, against the established standard of care for glioblastoma. We will delve into the mechanistic underpinnings of each therapeutic approach, present preclinical data from in vivo models, and outline the associated toxicity profiles. The experimental protocols that form the basis of these findings are also detailed to provide a comprehensive resource for researchers and drug development professionals.
Mechanistic Rationale: A Tale of Two Pathways
The therapeutic approaches of Pomalidomide and the standard of care for glioblastoma diverge significantly in their mechanisms of action. While temozolomide directly targets DNA replication in rapidly dividing tumor cells, Pomalidomide exerts its anti-tumor effects through a more nuanced immunomodulatory pathway.
Standard of Care: Temozolomide (TMZ) and Radiation
The combination of radiation and TMZ forms the backbone of current glioblastoma therapy[5]. Radiation therapy induces DNA damage in cancer cells, primarily through the generation of reactive oxygen species, leading to cell cycle arrest and apoptosis. Temozolomide is an oral alkylating agent that methylates DNA, with its primary cytotoxic effect mediated by the formation of O6-methylguanine adducts. This leads to DNA double-strand breaks during subsequent rounds of replication, ultimately triggering cell death. The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Tumors with a methylated MGMT promoter have reduced enzyme expression and are therefore more sensitive to TMZ[1][4].
Pomalidomide: An Immunomodulatory Approach
Pomalidomide, a thalidomide analog, functions primarily as an immunomodulatory drug (IMiD). Its mechanism of action is centered on the E3 ubiquitin ligase complex containing Cereblon (CRBN). By binding to CRBN, Pomalidomide alters its substrate specificity, leading to the ubiquitination and subsequent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation has several downstream effects, including the enhancement of T-cell and Natural Killer (NK) cell activity, and increased production of anti-tumor cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ)[6]. In the context of glioblastoma, Pomalidomide has been shown to sensitize tumor cells to other therapies and promote a more robust anti-tumor immune response[7][8].
Caption: Workflow for in vivo glioblastoma xenograft studies.
In Vivo Toxicity Assessment
This protocol describes a general approach to evaluating the toxicity of an investigational compound in vivo.
1. Animal Model:
-
Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c) are used.
-
Animals are divided into treatment and control groups.
2. Dosing:
-
The test compound (e.g., Pomalidomide) is administered at various dose levels, including a therapeutically relevant dose and higher doses to identify a maximum tolerated dose (MTD).
-
A control group receives the vehicle.
3. Monitoring:
-
Clinical Observations: Animals are observed daily for any signs of toxicity, such as changes in appearance, behavior, or activity levels.
-
Body Weight: Body weight is measured at least twice weekly.
-
Hematology: Blood samples are collected at specified time points for complete blood counts (CBC) to assess for hematologic toxicities.
-
Serum Chemistry: Blood is collected for analysis of liver and kidney function markers.
4. Histopathology:
-
At the end of the study, animals are euthanized, and major organs (liver, kidney, spleen, etc.) are collected, weighed, and fixed in formalin.
-
Tissues are processed for histopathological examination to identify any treatment-related changes.
Conclusion and Future Directions
The current standard of care for glioblastoma, while providing a modest survival benefit, is ultimately not curative for the vast majority of patients. The exploration of novel therapeutic agents with distinct mechanisms of action is therefore of paramount importance. Pomalidomide, as a representative of the isoindolinone class of molecules, presents an intriguing alternative or complementary approach to the direct cytotoxic effects of temozolomide and radiation. Its ability to modulate the immune system and enhance anti-tumor immunity offers a promising avenue for future glioblastoma therapies.
Further preclinical studies directly comparing Pomalidomide-based regimens with the standard of care in orthotopic, immunocompetent glioblastoma models are warranted. Such studies will be crucial in elucidating the full potential of this therapeutic strategy and informing the design of future clinical trials. Ultimately, a multi-pronged approach that combines direct tumor cytotoxicity with robust immunomodulation may hold the key to improving outcomes for patients with this devastating disease.
References
-
TNF Inhibitor Pomalidomide Sensitizes Glioblastoma Cells to EGFR Inhibition. PubMed.[Link]
-
Current Standards of Care in Glioblastoma Therapy. NCBI.[Link]
-
Glioblastoma Current Standard of Care. Ivy Brain Tumor Center.[Link]
-
Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. MDPI.[Link]
-
Key Clinical Principles in the Management of Glioblastoma. JCO Oncology Practice.[Link]
-
Treatment for Glioblastoma – Full Guide: New and Standard Treatments. Dr. Anton Titov, MD.[Link]
-
Pomalidomide. LiverTox - NCBI Bookshelf.[Link]
-
Pomalidomide. Blood | American Society of Hematology.[Link]
-
Pomalidomide enhances CAR-T cell therapeutic efficacy and remodels immune microenvironment in lymphoid malignancies. PMC - PubMed Central.[Link]
-
Pomalidomide Inhibits PD-L1 Induction to Promote Antitumor Immunity. AACR Journals.[Link]
-
What are the known physical side effects of Pomalidomide? Dr.Oracle.[Link]
-
Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma. MDPI.[Link]
-
Pomalyst (pomalidomide) dosing, indications, interactions, adverse effects, and more. Medscape.[Link]
Sources
- 1. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ivybraintumorcenter.org [ivybraintumorcenter.org]
- 4. mdpi.com [mdpi.com]
- 5. bookinghealth.com [bookinghealth.com]
- 6. Pomalidomide enhances CAR-T cell therapeutic efficacy and remodels immune microenvironment in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF Inhibitor Pomalidomide Sensitizes Glioblastoma Cells to EGFR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Navigating the Kinome: A Comparative Off-Target Profile of 7-Bromo-6-methoxyisoindolin-1-one
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors remains a paramount challenge. While kinases are attractive therapeutic targets due to their central role in cellular signaling, off-target activities of small molecule inhibitors can lead to unforeseen toxicities or polypharmacological effects.[1][2] This guide provides an in-depth comparative analysis of the off-target profile of a novel investigational compound, 7-Bromo-6-methoxyisoindolin-1-one, against a panel of kinases. Through a detailed examination of experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its selectivity and potential therapeutic window.
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] Our focus, this compound, has been synthesized as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Preliminary studies on similar compounds have suggested potential anticancer properties through the targeting of cell cycle kinases.[3] However, to advance this compound in the drug discovery pipeline, a thorough understanding of its kinome-wide selectivity is imperative.
The Imperative of Kinase Profiling
High-throughput kinase profiling is an indispensable tool in the early stages of drug discovery.[4] It allows for the simultaneous assessment of a compound's activity against a large number of kinases, providing a global view of its selectivity.[2] This "inhibitor-centric" approach is a departure from traditional "target-driven" methods and offers a more efficient path to identifying both on-target potency and off-target liabilities.[4] The data generated from such screens are crucial for lead optimization, enabling medicinal chemists to rationally design molecules with improved selectivity and reduced potential for adverse effects.[5]
In this guide, we present a hypothetical off-target profiling study of this compound and compare its performance against two well-characterized kinase inhibitors:
-
Compound A (Reference Selective CDK2 Inhibitor): A well-established, highly selective inhibitor of CDK2, serving as a benchmark for selectivity.
-
Compound B (Reference Non-Selective Inhibitor): A known multi-kinase inhibitor, included to highlight the profile of a less selective compound.
Experimental Design and Rationale
To ascertain the selectivity profile of this compound, a comprehensive kinase panel screen is the method of choice. The experimental design is centered on obtaining a broad, unbiased view of the compound's interactions across the human kinome.
Kinase Panel Selection
A panel of 96 kinases, representing all major branches of the human kinome tree, was selected for this study. This broad coverage ensures that potential off-target interactions are not missed, providing a robust dataset for selectivity assessment.
Assay Technology
A fluorescence-based assay format was chosen for its high-throughput capabilities, sensitivity, and robust performance.[6] This assay measures the amount of ADP produced by the kinase reaction, which is then coupled to a series of enzymatic reactions that generate a fluorescent signal. The intensity of the fluorescence is directly proportional to kinase activity.
Screening Concentration
A single high concentration of 10 µM was used for the initial screen. This concentration is standard in primary kinase profiling screens to identify any significant off-target interactions that might be missed at lower concentrations.[4] Hits from this primary screen would typically be followed up with dose-response studies to determine IC50 values.
Experimental Workflow
The following diagram illustrates the high-level workflow for the kinase profiling experiment.
Caption: High-level experimental workflow for kinase panel screening.
Detailed Experimental Protocol
-
Compound Preparation: this compound, Compound A, and Compound B were dissolved in 100% DMSO to a stock concentration of 10 mM. A working stock of 100 µM was prepared by diluting the stock solution in assay buffer. For the final assay concentration of 10 µM, a 10-fold dilution was performed in the assay plate.
-
Assay Plate Preparation: 2.5 µL of the 100 µM compound working stock was added to the appropriate wells of a 384-well assay plate. Control wells contained DMSO only.
-
Kinase and Substrate Addition: 12.5 µL of a solution containing the specific kinase and its corresponding substrate peptide was added to each well.
-
Reaction Initiation: The kinase reaction was initiated by the addition of 10 µL of ATP solution (at the Km for each kinase). The final reaction volume was 25 µL.
-
Incubation: The assay plate was incubated at 30°C for 60 minutes.
-
Detection: 25 µL of the detection reagent was added to each well to stop the kinase reaction and initiate the detection reaction.
-
Readout: The plate was incubated at room temperature for 30 minutes, and the fluorescence was read on a compatible plate reader.
-
Data Analysis: The percentage of inhibition was calculated for each kinase using the following formula: % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))
Comparative Kinase Selectivity Profile
The following table summarizes the hypothetical percentage of inhibition data for this compound and the two comparator compounds against a selection of kinases from the panel.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Compound A (Selective CDK2 Inhibitor) (% Inhibition @ 10 µM) | Compound B (Non-Selective Inhibitor) (% Inhibition @ 10 µM) |
| CDK2 | 95 | 98 | 92 |
| CDK1 | 65 | 15 | 88 |
| CDK5 | 45 | 10 | 75 |
| GSK3β | 85 | 5 | 95 |
| PIM1 | 70 | 2 | 85 |
| ROCK1 | 12 | 1 | 60 |
| Aurora A | 8 | 0 | 55 |
| VEGFR2 | 5 | 3 | 70 |
| EGFR | 2 | 1 | 45 |
| Src | 10 | 4 | 65 |
Analysis of Selectivity
The data reveals a distinct selectivity profile for this compound. As hypothesized, it demonstrates potent inhibition of its primary target, CDK2. However, significant off-target inhibition is observed for several other kinases, notably GSK3β, PIM1, and to a lesser extent, CDK1 and CDK5.
-
This compound: Exhibits a mixed profile. While it is a potent inhibitor of CDK2, it also displays considerable activity against other kinases, particularly GSK3β and PIM1. This suggests a potential for polypharmacology, which could be beneficial or detrimental depending on the therapeutic context.
-
Compound A: As expected, this compound shows very high selectivity for CDK2, with minimal inhibition of other kinases in the panel. This profile is desirable when a highly specific biological effect is required.
-
Compound B: This compound demonstrates broad-spectrum activity, inhibiting a wide range of kinases. Such a profile is often associated with a higher risk of off-target toxicities.
Potential Signaling Pathway Interactions
Based on the hypothetical off-target profile, this compound could modulate multiple signaling pathways. The inhibition of CDK2 would primarily affect cell cycle progression, while the inhibition of GSK3β and PIM1 could have broader effects on cell survival, metabolism, and apoptosis.
Caption: Hypothetical signaling pathway interactions of this compound.
Discussion and Future Directions
The off-target profile of this compound provides critical insights for its future development. The observed inhibition of GSK3β and PIM1, in addition to the primary target CDK2, could represent a "double-edged sword." On one hand, this polypharmacology might lead to enhanced anti-cancer efficacy through the simultaneous modulation of multiple oncogenic pathways. Both GSK3β and PIM1 are validated targets in oncology.[7] On the other hand, it could also result in a narrower therapeutic window due to off-target toxicities.
The next logical steps in the preclinical development of this compound would be:
-
Dose-Response Studies: Determine the IC50 values for the identified on- and off-target kinases to quantify the potency of inhibition.
-
Cell-Based Assays: Evaluate the compound's activity in cellular models to confirm target engagement and assess its functional effects on cell cycle progression, apoptosis, and other relevant cellular processes.[6]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs of this compound to identify modifications that can improve selectivity for CDK2 while reducing activity against GSK3β and PIM1, if desired.
Conclusion
This comparative guide has provided a comprehensive overview of the hypothetical off-target profile of this compound. By contextualizing its performance against both a selective and a non-selective inhibitor, we have highlighted its potential as a polypharmacological agent. The presented data and analyses underscore the critical role of broad kinase profiling in modern drug discovery. A thorough understanding of a compound's kinome-wide interactions is essential for making informed decisions and ultimately, for developing safer and more effective medicines.
References
-
PubChem. 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. [Link]
-
Vippagunta, S. et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Wielgus, E. et al. (2021). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Medicines Discovery Catapult. Techniques in kinase profiling. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
-
ResearchGate. Off-target identification of kinase drug candidates. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
Sources
- 1. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 2. reactionbiology.com [reactionbiology.com]
- 3. 7-Bromo-6-hydroxy-5-methylisoindolin-1-one|CAS 1357147-46-6 [benchchem.com]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
